molecular formula C18H20N2O3 B14453672 2-((4-(Hexahydro-1H-azepin-1-yl)-2-butynyl)oxy)-1H-isoindole-1,3(2H)-dione CAS No. 74484-69-8

2-((4-(Hexahydro-1H-azepin-1-yl)-2-butynyl)oxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B14453672
CAS No.: 74484-69-8
M. Wt: 312.4 g/mol
InChI Key: DWMJZELMNHSXAW-UHFFFAOYSA-N
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Description

2-((4-(Hexahydro-1H-azepin-1-yl)-2-butynyl)oxy)-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines elements of azepine and isoindole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Hexahydro-1H-azepin-1-yl)-2-butynyl)oxy)-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common approach is to start with the preparation of the hexahydro-1H-azepin-1-yl derivative, followed by its reaction with a butynyl halide to introduce the butynyl group. The final step involves the cyclization of the intermediate to form the isoindole-dione structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Hexahydro-1H-azepin-1-yl)-2-butynyl)oxy)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-((4-(Hexahydro-1H-azepin-1-yl)-2-butynyl)oxy)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-(Hexahydro-1H-azepin-1-yl)-2-butynyl)oxy)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(Hexahydro-1H-azepin-1-yl)phenylazo)benzonitrile
  • 2H-Azepin-2-one, hexahydro-1-methyl-
  • 1H-Azepin-1-amine, hexahydro-

Uniqueness

2-((4-(Hexahydro-1H-azepin-1-yl)-2-butynyl)oxy)-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of azepine and isoindole structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

74484-69-8

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

2-[4-(azepan-1-yl)but-2-ynoxy]isoindole-1,3-dione

InChI

InChI=1S/C18H20N2O3/c21-17-15-9-3-4-10-16(15)18(22)20(17)23-14-8-7-13-19-11-5-1-2-6-12-19/h3-4,9-10H,1-2,5-6,11-14H2

InChI Key

DWMJZELMNHSXAW-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CC#CCON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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